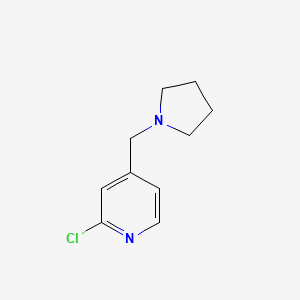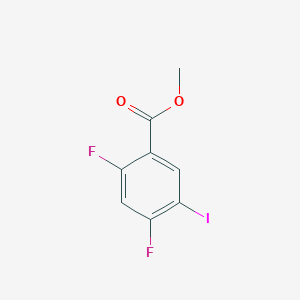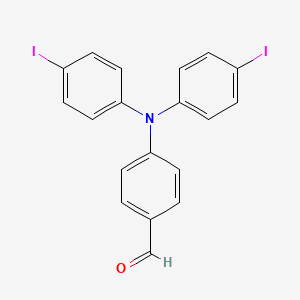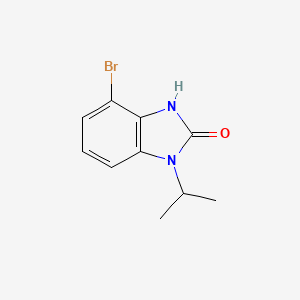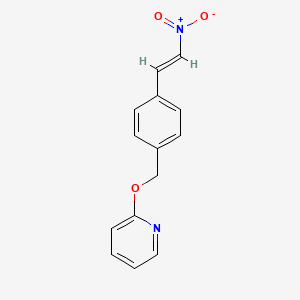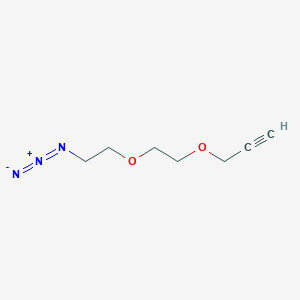
2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile
Descripción general
Descripción
2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile, also known as TFPIN, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. TFPIN is an isonicotinonitrile derivative that contains a trifluoromethyl group, making it a unique and valuable tool for research purposes. In
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
The ortho-substituent in specific boronic acid catalysts, similar in structure to the trifluoromethylphenyl groups, plays a crucial role in facilitating dehydrative amidation between carboxylic acids and amines. This process is essential for α-dipeptide synthesis, indicating the importance of trifluoromethylated compounds in peptide bond formation and organic synthesis (Wang, Lu, & Ishihara, 2018).
Polymer Science
Trifluoromethyl-substituted aromatic diamines have been used to synthesize highly fluorinated polyimides, exhibiting excellent thermal stability, mechanical properties, and optical transparency. These polymers are promising materials for applications requiring low dielectric constants and high transparency (Tao et al., 2009).
Materials Chemistry
The trifluoromethyl group's introduction into polymeric and small molecule systems significantly affects their physical properties, such as solubility, stability, and electronic characteristics. For instance, fluorinated polyimides show great potential for use in electronic and optoelectronic devices due to their unique properties (Tao et al., 2009).
Corrosion Inhibition
Nicotinonitriles, structurally related to the query compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic conditions. These findings highlight the potential of trifluoromethylated nicotinonitriles in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Singh et al., 2016).
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-17)5-6-18-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWCYBGLWCNWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

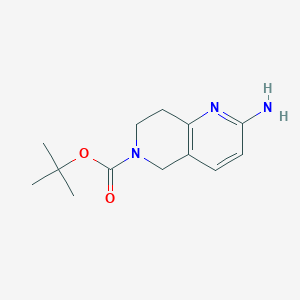

![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)
